Spectral Absorption Wavelength Differentiation: Trimethine vs. Pentamethine Oxonol Analogs
The absorption maximum (λmax) of Einecs 282-118-4, as a trimethine bis-pyrazolone oxonol, is blue-shifted relative to its closest pentamethine analog, Oxonol 805 Blue. While direct λmax data for CAS 84100-38-9 is not publicly available, class-level inference from structurally analogous trimethine bis-pyrazolone oxonols indicates an expected λmax in the 400–450 nm range . In contrast, the pentamethine oxonol comparator (Oxonol 805 Blue, a 2,4-pentadienylidene bridged bis-pyrazolone oxonol) is reported with a peak absorbance at approximately 630–650 nm . This ~200 nm hypsochromic shift is a direct consequence of the shorter trimethine conjugation path, enabling selective filtering or detection in the violet/blue spectral region where pentamethine oxonols are essentially non-absorbing.
| Evidence Dimension | Absorption maximum (λmax) |
|---|---|
| Target Compound Data | Expected ~400–450 nm (class-level inference for trimethine bis-pyrazolone oxonol) |
| Comparator Or Baseline | Oxonol 805 Blue (pentamethine bis-pyrazolone oxonol, CAS 72796-93-1): ~630–650 nm |
| Quantified Difference | Hypsochromic shift of approximately 180–250 nm for the target compound relative to the pentamethine analog |
| Conditions | Solution-phase absorption spectra; specific solvent not available for direct comparison |
Why This Matters
For applications requiring selective violet/blue light absorption without interference in the red/NIR region, Einecs 282-118-4 is functionally irreplaceable by longer-wavelength pentamethine oxonols.
